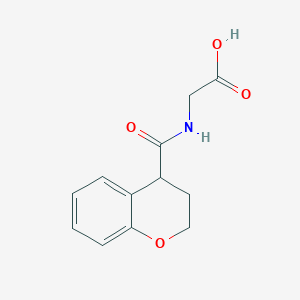

(Chromane-4-carbonyl)glycine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO4 |

|---|---|

Molecular Weight |

235.24 g/mol |

IUPAC Name |

2-(3,4-dihydro-2H-chromene-4-carbonylamino)acetic acid |

InChI |

InChI=1S/C12H13NO4/c14-11(15)7-13-12(16)9-5-6-17-10-4-2-1-3-8(9)10/h1-4,9H,5-7H2,(H,13,16)(H,14,15) |

InChI Key |

RUFLOFAOERHHQL-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=CC=CC=C2C1C(=O)NCC(=O)O |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of Chromane 4 Carbonyl Glycine Derivatives

Elucidation of Substituent Effects on the Chromane-4-one Scaffold on Biological Activity

The chromane-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to the ability of its derivatives to exhibit a wide array of biological activities based on their substitution patterns. nih.govnih.govacs.org Research into these derivatives, particularly as SIRT2 inhibitors, has provided a detailed understanding of how substituents on the aromatic ring and other positions influence activity.

Substitutions on the aromatic part of the chromane-4-one ring system are crucial for biological activity. Studies have shown that unsubstituted 2-pentylchroman-4-one, for instance, is devoid of inhibitory activity, highlighting the necessity of substituents on the aromatic system for target engagement. acs.org The electronic properties of these substituents play a significant role; electron-withdrawing groups tend to enhance potency, while electron-rich derivatives are generally less active. nih.govnih.gov

Specifically, the positions C-6 and C-8 have been identified as key sites for modification. Larger, electron-withdrawing substituents at these positions have been found to be favorable for activity. nih.govnih.gov For example, the substitution pattern at the 6-position appears to be more critical for activity than that at the 8-position. nih.govnih.gov A derivative lacking a substituent at the 6-position was found to be significantly less potent. nih.govnih.gov The introduction of a fluorine atom at the 7-position resulted in only weak inhibitory activity, suggesting that this position is less tolerant to substitution. nih.govnih.gov

The C-2 position has also been a major focus of SAR studies. The nature of the substituent at this position can significantly modulate biological effects. nih.govnih.gov For SIRT2 inhibitors, the length and branching of an alkyl chain at C-2 are important. nih.govacs.org An n-pentyl group was identified as having a near-optimal length among a series of alkyl derivatives. nih.govnih.gov An n-propyl chain showed slightly better activity than an n-heptyl chain, indicating that there is a specific length dependency for the alkyl substituent. nih.govnih.gov Beyond simple alkyl chains, the introduction of various functional groups, including aromatic and heterocyclic moieties, at the C-2 position has been explored to improve properties like hydrophilicity. acs.org

The carbonyl group at C-4 is another critical feature for the biological activity of many chroman-4-one derivatives. Its presence is often considered essential for maintaining high potency. nih.gov

| Compound | Substitution at C-2 | Substitution at C-6 | Substitution at C-8 | SIRT2 Inhibition (%) | IC₅₀ (µM) |

|---|---|---|---|---|---|

| 1a | n-Pentyl | Br | Br | - | 1.5 |

| 1b | n-Pentyl | H | H | Inactive | - |

| 1i | n-Pentyl | H | Br | Less Potent than 1a | - |

| 1j | n-Pentyl | F | H | 18 | - |

| 1k | n-Propyl | Br | Br | 76 | 10.6 |

| 1l | n-Heptyl | Br | Br | 57 | - |

Investigation of the Conformational and Electronic Influence of the Glycine (B1666218) Linker and its Modifications

While extensive SAR data exists for the chromane-4-one scaffold itself, specific studies detailing the influence of the (Chromane-4-carbonyl)glycine linker are less common. However, the role of glycine and other amino acid linkers in peptidomimetics and fusion proteins is well-documented and provides valuable insights. nih.govresearchgate.net Glycine, being the smallest and most flexible amino acid, can adopt a wide range of dihedral angles, which imparts significant conformational flexibility to a linker. nih.gov

In the context of this compound, the glycine moiety serves as a linker connecting the rigid chromane-4-one scaffold to other parts of a molecule or to a biological target. The flexibility of this linker is a critical parameter. nih.gov Flexible linkers, such as those rich in glycine, allow the connected domains to move with a certain degree of freedom, which can be advantageous for proper folding and interaction with a binding site. polyplus-sartorius.com However, excessive flexibility can sometimes be a drawback, and a more rigid linker might be required to maintain an optimal distance and orientation between interacting components. polyplus-sartorius.com

Modifications of the glycine linker can be used to tune the conformational properties of the entire molecule. For instance, reducing the glycine content in a glycine-serine linker has been shown to increase its stiffness. nih.gov The introduction of N-methylation to the glycine, forming a sarcosine (B1681465) residue, can also influence conformation and metabolic stability. nih.gov While chromone (B188151) derivatives incorporating phenyl glycine have shown antimicrobial activity, detailed SAR on the glycine linker itself in chromane-4-carbonyl derivatives is an area for further investigation. researchgate.net The electronic properties of the amide bond in the glycine linker are also important, as it can participate in hydrogen bonding interactions within a protein's binding pocket.

| Linker Component | Key Feature | Influence on Conformation | Potential Modification |

|---|---|---|---|

| Glycine | High flexibility | Allows for a wide range of conformations | Substitution with other amino acids (e.g., Alanine, Serine) to reduce flexibility |

| Glycine | Smallest amino acid | Minimizes steric hindrance | N-methylation (to form Sarcosine) to alter conformation and stability |

| Amide Bond | Hydrogen bond donor/acceptor | Participates in key binding interactions | Bioisosteric replacement (e.g., ester, tetrazole) to alter electronic properties |

Stereochemical Considerations and their Impact on Biological Potency and Selectivity

Chirality is a fundamental aspect of drug action, and the stereochemistry of chromane-4-one derivatives can have a profound impact on their biological potency and selectivity. The C-2 position of the chromane-4-one ring is a common chiral center, especially in derivatives with an alkyl or aryl substituent at this position. nih.gov

The dihydropyran ring of the chromane (B1220400) scaffold typically adopts a half-chair conformation, which places the C-2 substituent in either a pseudo-equatorial or pseudo-axial orientation. nih.gov The specific helicity (P- or M-) of the dihydropyran ring is determined by the stereochemistry at C-2 and can influence how the molecule fits into a chiral binding site. nih.gov

It has been demonstrated that the enantiomers of a chiral chromane-4-one derivative can exhibit significantly different biological activities. For example, in the case of the β1-selective adrenergic receptor blocker nebivolol, a complex chromane derivative, the dextro-isomer is over a thousand times more potent than the levo-isomer. nih.gov In studies on SIRT2 inhibitors, the racemic lead compound was separated into its individual enantiomers, indicating the importance of determining the absolute configuration for understanding and optimizing activity. nih.gov The differential activity of enantiomers underscores the three-dimensional nature of the interaction between the small molecule and its biological target.

Rational Design Principles Derived from SAR Data for Targeted Pharmacophore Optimization

The cumulative SAR data from studies on chromane-4-one derivatives has enabled the formulation of rational design principles for optimizing these compounds as potent and selective inhibitors of various targets. acs.orgrsc.org A pharmacophore model for SIRT2 inhibitors based on the chroman-4-one scaffold, for example, would include several key features.

Firstly, the chroman-4-one core itself serves as the central scaffold. Secondly, electron-withdrawing groups at the C-6 and C-8 positions are crucial for high potency. Thirdly, an alkyl chain of a specific length (e.g., three to five carbons) at the C-2 position is required. nih.gov Finally, the intact carbonyl group at C-4 is often essential for activity. nih.gov

These principles guide the targeted optimization of new derivatives. For instance, to improve the pharmacokinetic properties of highly lipophilic chroman-4-one inhibitors, rational design strategies have been employed to introduce hydrophilic functional groups. acs.org This has been achieved by adding terminal hydroxyl, carboxylic acid, or amide moieties to the C-2 alkyl side chain, thereby increasing the hydrophilicity of the molecules without sacrificing significant inhibitory potency. acs.org Such structure-based drug design approaches, often aided by computational modeling and X-ray crystallography, allow for the rapid optimization of lead compounds to enhance their efficacy and drug-like properties. nih.govchoderalab.org

Computational and Theoretical Investigations of Chromane 4 Carbonyl Glycine

Density Functional Theory (DFT) Applications in Molecular Structure, Electronic Properties, and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (Chromane-4-carbonyl)glycine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a foundational understanding of its molecular geometry, stability, and chemical behavior. nih.gov

Molecular Structure: DFT is employed to optimize the molecular geometry of this compound, predicting key structural parameters. These calculations can determine bond lengths and angles with high accuracy, often showing good agreement with experimental data for related chromone (B188151) derivatives. d-nb.inforesearchgate.net For instance, the C=O bond length in the chromanone ring is a critical parameter, as are the geometries of the amide linkage and the glycine (B1666218) tail. Studies on similar chromone structures have shown that substituents can influence the bond lengths and angles of the chromone ring. nih.gov

Electronic Properties: The electronic nature of the molecule is elucidated through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comirjweb.com A smaller energy gap suggests higher reactivity and a greater ease of charge transfer within the molecule. d-nb.inforesearchgate.net The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. Molecular Electrostatic Potential (MEP) maps further complement this by visualizing the charge distribution and identifying regions susceptible to intermolecular interactions. d-nb.info

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These quantum chemical parameters, such as chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω), quantify the molecule's reactivity. informaticsjournals.co.innih.gov High electrophilicity index values, for example, have been correlated with enhanced biological activity in other chromone derivatives. d-nb.inforesearchgate.net These descriptors provide a theoretical framework for predicting how this compound will behave in chemical reactions.

| Parameter | Predicted Value | Description |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicator of chemical reactivity and stability. irjweb.com |

| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution. mdpi.cominformaticsjournals.co.in |

| Electronegativity (χ) | 4.15 eV | Measure of the ability to attract electrons. informaticsjournals.co.in |

| Electrophilicity Index (ω) | 3.67 eV | Global electrophilic nature of the molecule. d-nb.info |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. d-nb.info |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are indispensable tools. These methods predict how the molecule might bind to a biological target, such as a protein or enzyme, and assess the stability of the resulting complex.

Molecular Docking: This computational technique places the ligand, this compound, into the binding site of a target protein to predict its preferred orientation and binding affinity. d-nb.info The chroman-4-one scaffold is found in many biologically active compounds, and derivatives have been docked against various targets, including cyclin-dependent kinase 4 (CDK4), the IKr potassium channel, and Sirtuin 2 (SIRT2). nih.govnih.govnih.gov The docking process generates a score, typically in kcal/mol, which estimates the binding free energy (ΔG). A more negative score indicates a stronger, more stable interaction. researchgate.net The analysis also identifies key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are often performed to evaluate the dynamic stability of the ligand-protein complex over time. nih.gov Starting with the best-docked pose, the system is simulated for nanoseconds, allowing atoms to move according to classical mechanics force fields. The stability of the complex is assessed by analyzing trajectories for parameters like the root-mean-square deviation (RMSD) of the protein and ligand. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site. nih.gov These simulations provide a more realistic view of the binding event in a dynamic, solvated environment.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Kinase Target (e.g., CDK4) | -8.2 | ASP145 | Hydrogen Bond with Glycine NH |

| LYS35 | Hydrogen Bond with Chromanone C=O | ||

| VAL96 | Hydrophobic Interaction | ||

| PHE98 | π-Alkyl Interaction with Chromane (B1220400) Ring |

Conformational Analysis and In Silico Peptidomimetic Design

The structural flexibility of this compound, particularly the rotatable bonds in the glycine tail, allows it to adopt multiple conformations. Understanding this conformational landscape is critical for its function and for its use in designing molecules that mimic peptides.

Conformational Analysis: This process involves identifying the stable, low-energy three-dimensional arrangements of the molecule. For this compound, this includes the puckering of the chromane ring and the dihedral angles of the glycine side chain. nih.gov Computational studies on glycine and its derivatives have revealed multiple low-energy conformers. nih.govmdpi.comresearchgate.netresearchgate.net The relative energies of these conformers determine their population at equilibrium and influence which shape is most likely to bind to a biological target. The presence of intramolecular hydrogen bonds, for example between the glycine's amide proton and the chromanone's carbonyl oxygen, can significantly stabilize certain conformations.

In Silico Peptidomimetic Design: Peptides often make poor drugs due to their conformational flexibility and susceptibility to enzymatic degradation. gu.se Peptidomimetics are non-peptide molecules designed to mimic the structure and function of a natural peptide. The chroman-4-one framework is a "privileged structure" that can serve as a rigid scaffold to hold amino acid side chains in a specific orientation, mimicking the secondary structure of a peptide, such as a β-turn. gu.seresearchgate.net By performing conformational analysis on this compound, researchers can understand how the glycine moiety is presented. This knowledge is then used in in silico design to modify the scaffold or its substituents to create novel peptidomimetics with improved properties and specific biological activities. nih.govnih.gov

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Interatomic Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the nature of chemical bonds and other atomic interactions based on the topology of the electron density (ρ). wiley-vch.de This approach partitions a molecule into atomic basins and identifies critical points in the electron density field, which characterize the interactions between atoms. nih.gov

For this compound, QTAIM analysis can precisely characterize the nature of its covalent bonds and weaker intramolecular interactions, such as hydrogen bonds. The analysis focuses on Bond Critical Points (BCPs), which are points of minimum electron density along a bond path connecting two atomic nuclei. nih.gov Several topological parameters at the BCP are used to describe the interaction:

Electron Density (ρb): The magnitude of ρb correlates with the bond order or strength. researchgate.net

Laplacian of Electron Density (∇²ρb): The sign of the Laplacian distinguishes between shared-shell (covalent, ∇²ρb < 0) and closed-shell (ionic, hydrogen bond, van der Waals, ∇²ρb > 0) interactions. nih.govresearchgate.net

Total Energy Density (Hb): The sign of Hb can also help characterize the degree of covalency in an interaction. researchgate.net

This analysis is particularly useful for quantifying the strength and nature of potential intramolecular hydrogen bonds within this compound, for instance, between the amide hydrogen and the chromanone carbonyl oxygen, which can influence the molecule's preferred conformation. nih.gov

| Interaction (Bond Critical Point) | Electron Density (ρb) (a.u.) | Laplacian (∇²ρb) (a.u.) | Interaction Type |

|---|---|---|---|

| C=O (Chromone Carbonyl) | 0.350 | -0.620 | Covalent (Shared-shell) |

| N-H (Amide) | 0.330 | -1.250 | Covalent (Shared-shell) |

| C-N (Amide) | 0.280 | -0.750 | Covalent (Shared-shell) |

| N-H···O=C (Intramolecular H-bond) | 0.015 | +0.045 | Hydrogen Bond (Closed-shell). nih.govnih.gov |

Pharmacological and Biological Research on Chromane 4 Carbonyl Glycine Analogues

Anti-infective Applications and Mechanisms

The chromane (B1220400) framework is an integral part of several anti-infective agents, demonstrating a broad spectrum of activity. nih.govnih.gov Researchers have explored its potential against various pathogens, including bacteria, fungi, and mycobacteria.

Antimicrobial Activity Assessment (Antibacterial and Antifungal)

Chromone (B188151) derivatives have shown notable antibacterial and antifungal properties. nih.govmdpi.com For instance, a series of novel thiochroman-4-one (B147511) derivatives incorporating oxime ether and 1,3,4-oxadiazole (B1194373) thioether moieties were synthesized and evaluated for their in vitro antimicrobial activities. researchgate.net One compound, 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime (7a) , exhibited potent activity against the bacteria Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, with median effective concentration (EC50) values of 17 and 28 μg/mL, respectively. researchgate.net Another derivative, 2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthiochroman-4-one O-methyl oxime (7j) , displayed significant in vitro antifungal activity against Botrytis cinerea, with an inhibition rate of 79%. researchgate.net

Furthermore, chromone-3-carbonitriles have demonstrated good antifungal activity against nine different Candida species, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL. nih.gov These compounds were also found to significantly inhibit biofilm formation by Candida albicans. nih.gov Specifically, 6-bromochromone-3-carbonitrile was shown to be fungicidal, completely killing C. albicans cells at its MIC of 5 µg/mL after just 2 hours of contact. nih.gov The antifungal activity of chromenol derivatives has also been investigated, with some compounds showing higher activity than the reference drugs ketoconazole (B1673606) and bifonazole (B1667052) against a range of fungi. nih.gov

| Compound | Target Organism | Activity |

| 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime (7a) researchgate.net | Xanthomonas oryzae pv. oryzae | EC50: 17 μg/mL |

| Xanthomonas axonopodis pv. citri | EC50: 28 μg/mL | |

| 2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthiochroman-4-one O-methyl oxime (7j) researchgate.net | Botrytis cinerea | 79% inhibition |

| Chromone-3-carbonitriles nih.gov | Candida species | MIC: 5-50 µg/mL |

| 6-bromochromone-3-carbonitrile nih.gov | Candida albicans | Fungicidal at 5 µg/mL (MIC) after 2 hrs |

Anti-mycobacterial Efficacy

The chromane and chroman-4-one frameworks are recognized components of several antimycobacterial agents. nih.govresearchgate.net Research has focused on their potential to combat Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.net A key target for new anti-TB drugs is the salicylate (B1505791) synthase MbtI, an enzyme essential for the survival of M. tuberculosis under iron-deficient conditions. nih.gov

A study evaluating chromane-based compounds as potential inhibitors of MbtI identified a lead compound with a promising inhibitory activity (IC50 = 55 μM). nih.govresearchgate.net This finding suggests that the chromane scaffold could be a valuable starting point for the development of new drugs to treat tuberculosis. nih.gov Further research has explored a diverse set of antimycobacterial agents against both Mycobacterium tuberculosis and Mycobacterium ulcerans. nih.gov While some potent antitubercular compounds showed weak or no activity against M. ulcerans, five compounds demonstrated high activity with an IC90 of ≤1 μM, indicating that screening focused antitubercular libraries is a viable strategy for discovering leads against M. ulcerans. nih.gov

Anti-cancer and Anti-proliferative Effects on Various Cell Lines

Chromane derivatives have emerged as promising candidates for the development of novel anti-cancer agents. nih.govnih.gov A series of novel 4H-chromenes demonstrated potent activity in the nanomolar range against a variety of cancer cell lines, including melanoma, prostate, and glioma. nih.govnih.gov Specifically, the chromene 4e was found to be highly active against all tested cell lines, with a particularly potent IC50 of 7.4 nM against the A172 human glioma cell line. nih.govnih.gov Another selected chromene, 4a , showed significant growth inhibition in 58 cancer cell lines in the NCI-60 screen. nih.gov

The anti-proliferative effects of these compounds are linked to their ability to inhibit SIRT2, a sirtuin enzyme implicated in cancer. nih.gov Two chroman-4-one and chromone-based SIRT2 inhibitors demonstrated anti-proliferative effects in breast cancer (MCF-7) and lung carcinoma (A549) cell lines that correlated with their SIRT2 inhibition potency. nih.gov These compounds also increased the acetylation level of α-tubulin, confirming that SIRT2 is a likely target in these cancer cells. nih.gov

| Compound | Cell Line(s) | Activity (IC50) |

| Chromene 4e nih.govnih.gov | A172 human glioma | 7.4 nM |

| Chromene 4a nih.gov | 58 cancer cell lines (NCI-60 screen) | Potent growth inhibition |

| Chroman-4-one and Chromone-based SIRT2 inhibitors nih.gov | Breast cancer (MCF-7), Lung carcinoma (A549) | Correlated with SIRT2 inhibition |

Enzyme Inhibition Studies

Analogues of (Chromane-4-carbonyl)glycine have been investigated for their ability to inhibit specific enzymes involved in disease pathogenesis.

Sirtuin (SIRT1/SIRT2) Enzyme Inhibition

Sirtuins (SIRTs) are a class of enzymes that have become attractive drug targets due to their involvement in various pathologies, including cancer and neurodegenerative diseases. nih.govnih.gov Chroman-4-ones have been identified as potent and selective inhibitors of SIRT2. nih.gov Novel chroman-4-one and chromone-based SIRT2 inhibitors have been developed that retain high selectivity and potent inhibitory activity. nih.gov The inhibition of SIRT2 by these compounds has been linked to their anti-proliferative effects in cancer cells. nih.gov

Gamma Secretase Inhibition

Gamma-secretase is a protease implicated in the production of amyloid-beta peptides, which are central to the pathology of Alzheimer's disease. nih.gov Inhibition of gamma-secretase is therefore a key therapeutic strategy. nih.govnih.gov Interestingly, a class of SIRT2 inhibitors, 2-hydroxy naphthyl derivatives, have also been identified as direct gamma-secretase inhibitors. nih.gov This discovery highlights a potential dual-targeting approach for diseases involving both sirtuin and gamma-secretase pathways. Research has shown that inhibiting gamma-secretase can increase the expression of B-cell maturation antigen (BCMA) on myeloma cells, potentially enhancing the efficacy of BCMA-targeted therapies. youtube.com

Modulation of Somatostatin (B550006) Receptors

Research into non-peptidic mimics of somatostatin has led to the exploration of various scaffolds that can adopt conformations recognized by somatostatin receptors (SSTRs). Among these, the chromane framework has emerged as a promising structural motif. Analogues based on the this compound core, particularly those utilizing a chroman-4-one scaffold, have been investigated for their ability to modulate SSTRs, aiming to replicate the β-turn structure of native somatostatin that is crucial for receptor binding.

A key strategy in the development of these analogues involves the introduction of side chains that mimic the essential amino acid residues of somatostatin, namely Tryptophan (Trp) at position 8 and Lysine (Lys) at position 9. nih.gov These residues are known to be critical for high-affinity binding to several SSTR subtypes. In a notable proof-of-concept study, researchers synthesized derivatives of chroman-4-one and the related chromone ring systems where equivalents of the Trp8 and Lys9 side chains were incorporated at the 2- and 8-positions of the chromane scaffold. nih.gov

The evaluation of these compounds for their affinity to SSTRs revealed that specific analogues exhibit binding in the low micromolar range, particularly for the sst2 and sst4 receptor subtypes. nih.gov This demonstrates that the chromane scaffold can successfully orient the key pharmacophoric elements in a spatially appropriate manner to interact with these receptors. The chroman-4-one and chromone derivatives are thought to adopt conformations that resemble type II or type II' β-turns, which are recognized by the somatostatin receptors. nih.gov

The research in this area has focused on establishing a clear structure-activity relationship (SAR) to guide the design of more potent and selective SSTR modulators based on the chromane framework. The findings from these initial studies have paved the way for further optimization of these non-peptidic somatostatin mimetics.

Research Findings on this compound Analogues

The following table summarizes the binding affinities of representative chroman-4-one and chromone-based somatostatin receptor analogues. The data highlights the initial success in achieving micromolar affinity for sst2 and sst4 receptors.

| Compound | Scaffold | Substituents | sst2 Receptor Affinity (Ki, μM) | sst4 Receptor Affinity (Ki, μM) | Reference |

|---|---|---|---|---|---|

| Analogue 4 | Chroman-4-one | Side chains mimicking Trp8 and Lys9 at positions 2 and 8 | Low μM range | Low μM range | nih.gov |

| Analogue 9 | Chromone | Side chains mimicking Trp8 and Lys9 at positions 2 and 8 | Low μM range | Low μM range | nih.gov |

Future Research Directions and Translational Potential

Exploration of Novel and Efficient Synthetic Pathways for Complex Analogue Libraries

The advancement of (Chromane-4-carbonyl)glycine as a therapeutic lead is contingent on the ability to generate a diverse range of analogues for extensive screening. Future research will need to focus on developing novel and efficient synthetic strategies to build complex libraries of these compounds.

Recent progress in the synthesis of chroman-4-one derivatives provides a strong foundation for this endeavor. Methodologies such as cascade radical cyclization have emerged as powerful tools for constructing the core chroman-4-one framework. researchgate.netrsc.org For instance, photoredox catalysis has been successfully employed for the synthesis of various cyclic ketones, including chroman-4-ones, from alkenyl aldehydes and activated bromides through a tandem radical addition-cyclization reaction. researchgate.net Similarly, methods involving silver-catalyzed radical cascade cyclization of o-(allyloxy)arylaldehydes have been developed, offering pathways to substituted chroman-4-ones. researchgate.net

To create libraries of this compound analogues, these existing methods can be adapted and expanded. A crucial area of development will be the efficient introduction of diverse substituents at various positions of the chromane (B1220400) ring and the glycine (B1666218) segment. Research has demonstrated the feasibility of introducing a range of functional groups at the 3-position of the chroman-4-one scaffold through reactions like bromination followed by substitution. gu.se Multicomponent reactions, which allow for the assembly of complex molecules in a single step, also represent a promising avenue for rapidly generating diversity. mdpi.com For example, a one-pot synthesis of chromene derivatives has been achieved through a sequence involving a Knoevenagel condensation, Michael addition, and intramolecular cyclization. mdpi.com

The development of flow chemistry and microwave-assisted synthesis could further enhance efficiency, allowing for rapid optimization of reaction conditions and the production of analogue libraries on a larger scale. researchgate.net These advanced synthetic approaches will be instrumental in systematically exploring the chemical space around the this compound scaffold.

Advanced SAR Elucidation through High-Throughput Screening and Computational Approaches

A systematic exploration of the Structure-Activity Relationship (SAR) is fundamental to optimizing the biological activity of this compound analogues. Future efforts will require a combination of high-throughput screening (HTS) and sophisticated computational modeling.

The chromane scaffold is a well-established pharmacophore, and SAR studies on various chromane derivatives have provided valuable insights. For example, in a series of (S)-N-chroman-3-ylcarboxamide derivatives developed as voltage-gated sodium channel blockers, modifications to the 5-substituent and the carboxamide portion of the molecule were critical in establishing the SAR. nih.gov Similarly, for chroman derivatives acting as acetyl-CoA carboxylase (ACC) inhibitors, specific substitution patterns were found to be crucial for potent activity. nih.gov Research on chromanone-based Sirtuin 2 (SIRT2) inhibitors has shown that substitutions at the 2-, 6-, and 8-positions, particularly with larger, electron-withdrawing groups, are favorable for inhibitory activity. acs.org

For this compound, HTS campaigns against relevant biological targets will be essential to rapidly screen the newly synthesized analogue libraries. The resulting data will fuel computational SAR analysis, using techniques like quantitative structure-activity relationship (QSAR) modeling to identify key structural features that govern activity. Computational approaches can also predict the drug-likeness and pharmacokinetic properties of virtual compounds, helping to prioritize synthetic efforts. core.ac.uk

In-depth Mechanistic Studies of Observed Biological Activities at the Molecular Level

Understanding the precise molecular mechanism by which this compound and its analogues exert their biological effects is crucial for their development as therapeutic agents. Future research must delve into detailed mechanistic studies to elucidate their interactions with biological targets.

The chromane moiety is present in compounds that target a wide array of proteins, including enzymes and receptors. For instance, certain chromane derivatives have been identified as mixed-type inhibitors of butyrylcholinesterase (BuChE), an enzyme implicated in Alzheimer's disease. core.ac.uk The mechanism for these compounds was further investigated using molecular docking and saturation-transfer difference NMR (STD-NMR) experiments to understand their binding mode. core.ac.uk Other chromene-based sulfonamides have been shown to inhibit carbonic anhydrases, with molecular docking studies revealing that they bind to the zinc ion in the enzyme's active site. nih.gov

Given the glycine component, it is also conceivable that analogues could interact with targets in the central nervous system, such as the glycine receptor, which is a ligand-gated chloride channel. drugbank.com Glycine itself can potentiate NMDA receptor-mediated neurotransmission. drugbank.com Furthermore, novel glycine derivatives have been developed that exhibit unique modes of action, such as a 2-mercaptonicotinoyl glycine derivative that inhibits melanogenesis by binding to melanin (B1238610) precursors rather than inhibiting tyrosinase directly. nih.gov

Future mechanistic studies on this compound analogues should employ a range of biochemical and biophysical techniques. These include enzyme kinetic studies to determine the mode of inhibition, surface plasmon resonance (SPR) to measure binding affinities and kinetics, and isothermal titration calorimetry (ITC) to define the thermodynamic signature of the binding event. X-ray crystallography and cryo-electron microscopy (cryo-EM) will be invaluable for obtaining high-resolution structural information of the compounds bound to their target proteins, providing a definitive picture of the molecular interactions.

Development of Structure-Based Drug Design Strategies for Enhanced Potency and Selectivity

The integration of structural biology and computational chemistry will enable powerful structure-based drug design (SBDD) strategies to optimize the potency and selectivity of this compound analogues.

SBDD relies on knowledge of the three-dimensional structure of the target protein. Once the biological target of this compound is identified and its structure is determined (often in complex with an initial hit compound), medicinal chemists can design new analogues that are predicted to bind with higher affinity and greater selectivity. Molecular docking studies, a cornerstone of SBDD, have already been used to explain the SAR of chroman derivatives as ACC inhibitors and to guide the design of new compounds. nih.gov

More advanced computational techniques like molecular dynamics (MD) simulations can provide insights into the dynamic nature of the protein-ligand interactions and help predict binding free energies. This approach was recently used in the design of chroman-based PD-1/PD-L1 inhibitors, where MD simulations correctly predicted the superior activity of one stereoisomer over another, a finding later confirmed by experimental bioassays and X-ray crystallography. nih.gov This highlights the power of a "ring-close" or conformational restriction strategy, which could be applied to the chromane backbone of this compound to improve binding. nih.gov

By iteratively using SBDD cycles—design, synthesis, biological testing, and structural determination—researchers can rationally evolve initial hits into highly potent and selective lead compounds. This approach minimizes the trial-and-error nature of traditional medicinal chemistry and accelerates the path toward clinical candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.